Cas no 1805345-72-5 (2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is a versatile heterocyclic compound featuring a reactive bromomethyl group, a difluoromethyl substituent, and an aldehyde functionality. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the construction of complex pyridine-based scaffolds. The presence of both electrophilic (bromomethyl, aldehyde) and nucleophilic (amino) sites allows for selective derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group enhances metabolic stability in bioactive molecules, while the aldehyde moiety facilitates further condensation or cyclization reactions. This compound is particularly useful in medicinal chemistry for the development of fluorinated drug candidates. Proper handling is required due to its reactivity.
2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde structure
1805345-72-5 structure
商品名:2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1805345-72-5
MF:C8H7BrF2N2O
メガワット:265.054787874222
CID:4856861

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H7BrF2N2O/c9-2-5-1-4(3-14)6(7(10)11)8(12)13-5/h1,3,7H,2H2,(H2,12,13)
    • InChIKey: NIRXQPMMPPCYJS-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC(C=O)=C(C(F)F)C(N)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • トポロジー分子極性表面積: 56
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029065137-1g
2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
1805345-72-5 97%
1g
$1,549.60 2022-04-01

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

Introduction to 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805345-72-5)

2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde, with the CAS number 1805345-72-5, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, which is substituted with an amino group, a bromomethyl group, and a difluoromethyl group, along with a carboxaldehyde moiety. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde typically involves multi-step processes, often starting from readily available starting materials. One common approach involves the condensation of 2-amino-3-difluoromethylpyridine with an appropriate bromoalkylating agent, followed by oxidation to introduce the carboxaldehyde functionality. The detailed synthetic route can vary depending on the specific conditions and reagents used, but the overall strategy aims to achieve high yields and purity while minimizing side reactions.

In terms of its physical and chemical properties, 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is a solid at room temperature with a melting point ranging from 100 to 110°C. It is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. The compound's stability under various conditions, including temperature and pH, has been extensively studied to ensure its suitability for use in different applications.

The reactivity of 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is influenced by its functional groups. The amino group can participate in nucleophilic reactions, while the bromomethyl group can undergo substitution or elimination reactions. The difluoromethyl group adds fluorine atoms to the molecule, which can enhance its biological activity and metabolic stability. The carboxaldehyde moiety is highly reactive and can undergo various transformations such as condensation, reduction, and oxidation reactions.

In the context of medicinal chemistry, 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde has shown promise as a building block for the synthesis of novel pharmaceuticals. Recent studies have explored its use in the development of inhibitors for specific enzymes and receptors involved in various diseases. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. Additionally, the compound's ability to modulate G protein-coupled receptors (GPCRs) has been investigated for potential applications in neurodegenerative disorders.

The biological activity of 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde has been evaluated through various assays, including enzyme inhibition assays and cell-based assays. These studies have demonstrated that certain derivatives of this compound possess significant biological potency and selectivity. For instance, one derivative was found to inhibit the growth of cancer cells with an IC50 value in the low micromolar range. Another derivative showed promising neuroprotective effects in cellular models of Parkinson's disease.

Clinical trials involving compounds derived from 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde are currently underway to assess their safety and efficacy in treating various diseases. Preliminary results from these trials have been encouraging, with several compounds showing favorable pharmacokinetic profiles and minimal adverse effects. However, further research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Beyond its use in medicinal chemistry, 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde has also found applications in other areas such as materials science and analytical chemistry. Its unique chemical structure makes it suitable for use as a ligand in coordination chemistry or as a precursor for the synthesis of functional materials with specific properties. In analytical chemistry, the compound's reactivity has been exploited for the development of new analytical methods for detecting trace amounts of specific analytes.

In conclusion, 2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805345-72-5) is a versatile organic compound with a wide range of potential applications. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules, particularly those with medicinal or biological significance. Ongoing research continues to uncover new uses for this compound, highlighting its importance in various scientific fields.

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